1,1-Difluoro-6-azaspiro[2.6]nonane
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Overview
Description
1,1-Difluoro-6-azaspiro[26]nonane is a chemical compound with the molecular formula C8H14F2N It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-azaspiro[2.6]nonane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azaspiro compound with a fluorinating agent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-azaspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
1,1-Difluoro-6-azaspiro[2.6]nonane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[2.6]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane
- 1,1-Difluoro-6-azaspiro[3.6]decane
- 1,1-Difluoro-6-azaspiro[2.7]undecane
Uniqueness
1,1-Difluoro-6-azaspiro[2.6]nonane is unique due to its specific spiro structure and the presence of fluorine atoms. This gives it distinct chemical properties compared to other similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
1,1-Difluoro-6-azaspiro[2.6]nonane is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that includes a nitrogen atom within its framework. The presence of two fluorine atoms enhances its reactivity and potential interactions with biological targets. Its molecular formula is C8H13F2N, and it exhibits properties that make it suitable for further pharmacological exploration.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Properties : Similar compounds have shown effectiveness against viruses such as the West Nile virus (WNV) and tick-borne encephalitis virus (TBEV). The potential for 1,1-difluoro derivatives to inhibit viral replication is an area of active investigation .
- Enzyme Modulation : The compound's unique structure may allow it to interact with specific enzymes or receptors, potentially modulating their activity. This interaction could lead to various pharmacological effects, making it a candidate for drug development.
Enzyme Interaction Studies
Research on related spirocyclic compounds indicates that they can bind to specific molecular targets, influencing their function. For instance, compounds with similar frameworks have been investigated for their ability to inhibit enzymes involved in viral replication pathways. This suggests that this compound may also possess similar enzyme modulation capabilities .
The mechanism of action for this compound likely involves:
- Binding Affinity : The fluorine atoms in the structure may enhance binding affinity to biological targets, improving the compound's efficacy.
- Structural Compatibility : The spirocyclic nature allows for fitting into enzyme active sites or receptor binding pockets, potentially leading to inhibition or activation of biological pathways.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Structural Features |
---|---|---|
4,4-Difluoro-2-azaspiro[4.4]nonane | Antiviral activity against TBEV | Two fluorine atoms at the 4-position |
7,7-Difluoro-2-azaspiro[4.4]nonane | Potential enzyme modulation | Variation in fluorination pattern |
This compound | Investigated for antiviral effects | Unique spirocyclic structure |
Properties
Molecular Formula |
C8H13F2N |
---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-7-azaspiro[2.6]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)6-7(8)2-1-4-11-5-3-7/h11H,1-6H2 |
InChI Key |
AZFCBJAFCIKGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC1)CC2(F)F |
Origin of Product |
United States |
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